
5-(3-Oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This particular compound features a phenylprop-1-en-1-yl group attached to the pyridazinone core, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one typically involves a multi-step process. One common method starts with the preparation of 2-diethoxyphosphoryl-4-oxoalkanoates, which are then reacted with hydrazines to form intermediate 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones. These intermediates undergo a Horner-Wadsworth-Emmons olefination with aldehydes to yield the desired pyridazinone derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-(3-Oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The phenylprop-1-en-1-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its biological activity suggests potential therapeutic applications, particularly in cardiovascular diseases.
Industry: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
作用机制
The mechanism by which 5-(3-Oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, its role as a platelet aggregation inhibitor suggests it may interfere with the signaling pathways involved in platelet activation and aggregation .
相似化合物的比较
Similar Compounds
4,6-Disubstituted Pyridazin-3(2H)-ones: These compounds share a similar core structure but differ in the substituents attached to the pyridazinone ring.
2-Substituted Pyridazin-3(2H)-ones: These compounds have substitutions at the 2-position of the pyridazinone ring, which can significantly alter their chemical and biological properties.
Uniqueness
5-(3-Oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-one is unique due to the presence of the phenylprop-1-en-1-yl group, which may enhance its biological activity and specificity compared to other pyridazinone derivatives. This unique structure could potentially lead to novel therapeutic applications and improved efficacy in various biological contexts.
属性
分子式 |
C13H10N2O2 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC 名称 |
4-[(E)-3-oxo-3-phenylprop-1-enyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H10N2O2/c16-12(11-4-2-1-3-5-11)7-6-10-8-13(17)15-14-9-10/h1-9H,(H,15,17)/b7-6+ |
InChI 键 |
VWZIKFAOFGYHNE-VOTSOKGWSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=O)NN=C2 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=O)NN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


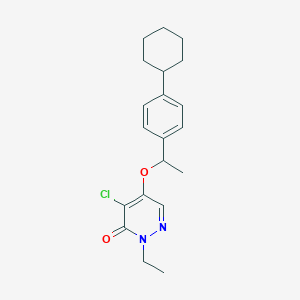
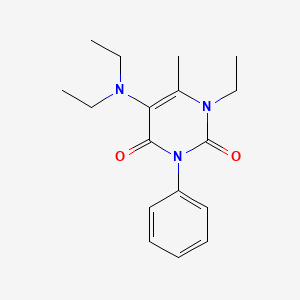
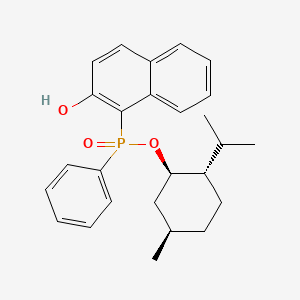
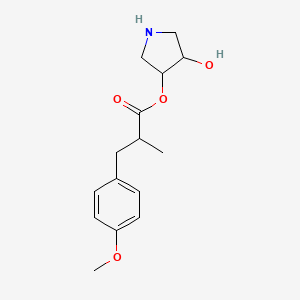
![2,6-Diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]pyrimidin-4(1H)-one](/img/structure/B12910181.png)
![2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine](/img/structure/B12910186.png)
![ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12910200.png)
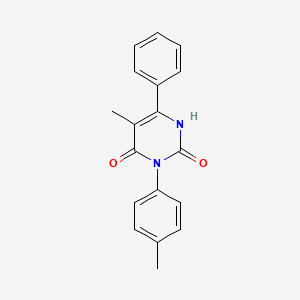
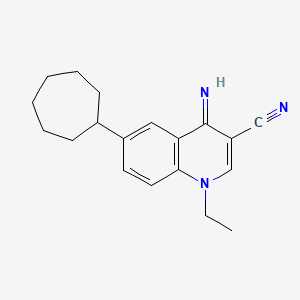



![6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12910238.png)

